molecular formula C14H19NO3 B11865055 2H-Spiro[benzofuran-3,4'-piperidine] acetate CAS No. 1956340-98-9

2H-Spiro[benzofuran-3,4'-piperidine] acetate

Cat. No.: B11865055
CAS No.: 1956340-98-9
M. Wt: 249.30 g/mol
InChI Key: BINCFQDVJZRJKF-UHFFFAOYSA-N
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Description

2H-Spiro[benzofuran-3,4’-piperidine] acetate is a complex organic compound that features a spiro linkage between a benzofuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] acetate typically involves the formation of the spiro linkage through cyclization reactions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,4’-piperidine] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated spiro compounds.

Scientific Research Applications

2H-Spiro[benzofuran-3,4’-piperidine] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidine] acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2H-Spiro[benzofuran-3,4’-piperidine] acetate can be compared with other similar compounds, such as:

The uniqueness of 2H-Spiro[benzofuran-3,4’-piperidine] acetate lies in its specific spiro linkage and the potential for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

1956340-98-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

acetic acid;spiro[2H-1-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C12H15NO.C2H4O2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;1-2(3)4/h1-4,13H,5-9H2;1H3,(H,3,4)

InChI Key

BINCFQDVJZRJKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CNCCC12COC3=CC=CC=C23

Origin of Product

United States

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